An In-depth Technical Guide to the Chemical Properties of Methyl L-leucinate hydrochloride
An In-depth Technical Guide to the Chemical Properties of Methyl L-leucinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl L-leucinate hydrochloride is a derivative of the essential amino acid L-leucine, characterized by the esterification of the carboxylic acid group with methanol (B129727) and the formation of a hydrochloride salt at the amino group. This modification enhances its solubility in certain solvents and makes it a versatile reagent in various chemical syntheses, particularly in peptide chemistry.[1][2] Its role as a building block in the synthesis of peptides and other bioactive molecules underscores the importance of a thorough understanding of its chemical properties for researchers in drug discovery and development.[3] This guide provides a comprehensive overview of the chemical and physical characteristics of Methyl L-leucinate hydrochloride, detailed experimental protocols for their determination, and a discussion of its reactivity.
Core Chemical Properties
The fundamental chemical and physical properties of Methyl L-leucinate hydrochloride are summarized in the tables below, providing a quick reference for laboratory applications.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][4] |
| Molecular Weight | 181.66 g/mol | [1][4] |
| Melting Point | 151-153 °C (decomposes) | [1][5][6] |
| Boiling Point | 169.2 °C at 760 mmHg | [1] |
| Flash Point | 42.7 °C | [1] |
| Density | 0.955 g/cm³ | [1] |
| Vapor Pressure | 1.56 mmHg at 25°C | [1] |
| Refractive Index | [α]²⁰/D +12.0° to +14.0° (c=2, H₂O) | [6] |
| Solubility | Soluble in water (50 mg/mL), methanol | [1][3] |
| Stability | Stable under recommended storage conditions. Hygroscopic. | [1][6] |
| Storage | Room temperature, in a cool, dark, and dry place under inert gas. | [6] |
Table 2: Spectroscopic Data
| Spectroscopic Data | Values | Reference |
| ¹H-NMR (D₂O) | δ: 4.10 (t, 1H), 3.78 (s, 3H), 1.82 (m, 1H), 1.65 (m, 2H), 0.89 (m, 6H) | [7] |
| ¹³C-NMR | δ 171.4, 53.6, 51.6, 38.9, 24.0, 21.6, 21.2 | [7] |
| Infrared Spectrum | Conforms to structure | [8] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties of Methyl L-leucinate hydrochloride are provided below. These protocols are essential for quality control and characterization in a research or industrial setting.
Melting Point Determination
The melting point of Methyl L-leucinate hydrochloride can be determined using the capillary method with a melting point apparatus.
Methodology:
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Sample Preparation: A small amount of the dry crystalline powder is placed on a clean, dry watch glass. A capillary tube, sealed at one end, is tapped open-end down into the powder until a small amount of the sample (2-3 mm in height) is packed into the bottom of the tube.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of approximately 10-20 °C per minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range represents the melting point of the substance. For a pure substance, this range is typically narrow.
Solubility Determination
The solubility of Methyl L-leucinate hydrochloride in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Solution Preparation: An excess amount of Methyl L-leucinate hydrochloride is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn using a syringe and filtered through a 0.45 µm filter to remove any undissolved solid.
-
Analysis: The concentration of Methyl L-leucinate hydrochloride in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable standard curve or by gravimetric analysis after evaporating the solvent.
-
Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).
Hygroscopicity Testing
The hygroscopic nature of Methyl L-leucinate hydrochloride can be assessed by measuring its moisture uptake under controlled humidity conditions.
Methodology:
-
Sample Preparation: A known weight of the substance is accurately weighed into a tared, shallow weighing bottle.
-
Initial Drying: The sample is dried in a vacuum oven at a specified temperature (e.g., 40 °C) until a constant weight is achieved to determine the initial moisture content.
-
Exposure to Humidity: The dried sample is then placed in a controlled humidity chamber (e.g., 25 °C and 80% relative humidity).
-
Weight Measurement: The sample is weighed at regular intervals until a constant weight is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.
-
Calculation: The percentage of moisture absorbed is calculated based on the increase in weight of the sample.
Chemical Reactivity and Stability
Methyl L-leucinate hydrochloride exhibits reactivity characteristic of both an amino acid ester and a hydrochloride salt.
-
Reaction with Bases: The hydrochloride salt will react with a base to neutralize the hydrochloric acid and liberate the free amino ester, Methyl L-leucinate. This free amine is a key intermediate for subsequent reactions, such as peptide coupling. A common procedure involves dissolving the hydrochloride salt in a suitable organic solvent and adding a base like triethylamine (B128534) or diisopropylethylamine to scavenge the HCl.
-
Hydrolysis: As an ester, Methyl L-leucinate hydrochloride is susceptible to hydrolysis, particularly under basic conditions (saponification), to yield L-leucine and methanol. Acid-catalyzed hydrolysis can also occur, though it is typically slower.
-
Peptide Bond Formation: The primary amino group of Methyl L-leucinate is nucleophilic and readily participates in amide bond formation with an activated carboxylic acid of another amino acid. This is the fundamental reaction in peptide synthesis. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed to facilitate this reaction.
-
Reaction with Oxidizing Agents: The amino group can be susceptible to oxidation by strong oxidizing agents. The specific products would depend on the nature of the oxidant and the reaction conditions.
-
Stability: The compound is hygroscopic and should be stored in a dry environment. It is also sensitive to light. Under recommended storage conditions (cool, dry, dark, and under an inert atmosphere), it is generally stable.
Visualizing Chemical Processes
To better illustrate the chemical workflows involving Methyl L-leucinate hydrochloride, the following diagrams have been generated using the DOT language.
Synthesis of Methyl L-leucinate hydrochloride
Peptide Coupling Workflow
Conclusion
Methyl L-leucinate hydrochloride is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an invaluable tool for researchers. This guide has provided a detailed overview of these properties, along with standardized experimental protocols for their verification. The visualized workflows for its synthesis and application in peptide coupling offer a clear understanding of its practical handling and utility. A thorough grasp of the information presented herein is essential for the effective and safe use of Methyl L-leucinate hydrochloride in a laboratory setting, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Cas 7517-19-3,Methyl L-leucinate hydrochloride | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-Leucine methyl ester hydrochloride [myskinrecipes.com]
- 4. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L -Leucine methyl ester 98 7517-19-3 [sigmaaldrich.com]
- 6. L-Leucine Methyl Ester Hydrochloride 7517-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Leucine methyl ester hydrochloride, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
